2-Fluoro-1-(4-methoxyphenyl)ethanamine
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Overview
Description
2-Fluoro-1-(4-methoxyphenyl)ethanamine is an organic compound with the molecular formula C9H12FNO and a molecular weight of 169.20 g/mol . It is a derivative of ethanamine, where the ethyl group is substituted with a fluorine atom and a 4-methoxyphenyl group. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(4-methoxyphenyl)ethanamine typically involves the reaction of 4-methoxybenzaldehyde with a fluorinated amine under specific conditions. One common method is the reductive amination of 4-methoxybenzaldehyde with 2-fluoroethylamine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-(4-methoxyphenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 2-Fluoro-1-(4-methoxyphenyl)ethanol.
Substitution: Various substituted ethanamines depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-1-(4-methoxyphenyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-(4-methoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions. The methoxy group can also influence the compound’s electronic properties, affecting its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-1-(4-fluorophenyl)ethanamine: Similar structure but with a fluorine atom on the phenyl ring.
4-Fluoro-2-[(methylamino)methyl]phenol: Contains a fluorine atom and a methylamino group.
2-(2-Fluoro-5-methoxyphenyl)-2-(methylamino)cyclohexanone hydrochloride: A more complex structure with additional functional groups.
Uniqueness
2-Fluoro-1-(4-methoxyphenyl)ethanamine is unique due to the presence of both a fluorine atom and a methoxy group, which can significantly influence its chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity, stability, and potential interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H12FNO |
---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
2-fluoro-1-(4-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C9H12FNO/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9H,6,11H2,1H3 |
InChI Key |
GNDIMHGDBHXPAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CF)N |
Origin of Product |
United States |
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